![molecular formula C22H18N2O4 B3458771 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B3458771.png)

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide

Overview

Description

“N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide” is a compound that belongs to the class of benzoxazole derivatives . It is also known by registry numbers ZINC000000138828 .

Synthesis Analysis

Benzoxazole derivatives have been synthesized using straightforward simple chemistry without any quantitative chromatographic separations in reasonable yields . The amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group resulted in a good antimalarial activity .Molecular Structure Analysis

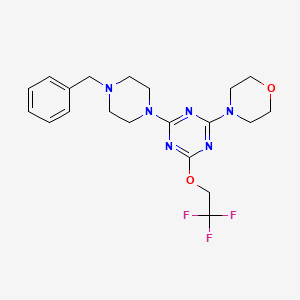

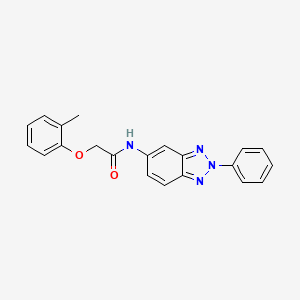

The molecular formula of “N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide” is C19H13N3O2 . The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques including FTIR, 1 H-NMR, 13 C-NMR and single crystal X-ray diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide” include a density of 1.3±0.1 g/cm3, boiling point of 414.5±25.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 66.7±3.0 kJ/mol, flash point of 204.5±23.2 °C, index of refraction of 1.702, molar refractivity of 91.7±0.3 cm3, and a molar volume of 236.9±3.0 cm3 .Scientific Research Applications

Antimicrobial Activity

Benzoxazole derivatives, such as Oprea1_164072, have been found to exhibit significant antimicrobial activity . They have been tested in vitro against various Gram-positive and Gram-negative bacterial strains, showing promising results .

Antifungal Activity

In addition to their antibacterial properties, benzoxazole compounds have also demonstrated antifungal effects . This makes them potential candidates for the development of new antifungal drugs.

Anticancer Properties

Benzoxazole derivatives have shown potential as anticancer agents . They have been tested against various cancer cell lines, including human colorectal carcinoma (HCT116), and have shown promising results .

Anti-inflammatory Effects

Benzoxazole compounds have been found to exhibit anti-inflammatory effects . This suggests potential applications in the treatment of inflammatory diseases.

Antioxidant Properties

Benzoxazole derivatives have been found to exhibit antioxidant properties . This could make them useful in the treatment of diseases caused by oxidative stress.

Use in Material Chemistry

In the field of material chemistry, benzoxazoles find applications as laser dyes and photochromatic agents . Some phenylaminonaphtho [1,2- d ]oxazol-2-yl-type compounds have been reported as sensors for water in organic solvents by photo-induced electron transfer (PET) .

Anti-HIV Activity

Benzoxazole derivatives have shown potential as anti-HIV agents . This suggests that they could be used in the development of new drugs for the treatment of HIV.

Dopamine D4 Agonists

Benzoxazole derivatives have been found to act as dopamine D4 agonists . This suggests potential applications in the treatment of neurological disorders.

Mechanism of Action

Target of Action

Benzoxazole derivatives, a key structural component of this compound, have been extensively used in drug discovery due to their broad substrate scope and functionalization . They offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Mode of Action

Benzoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit . For instance, in their anti-cancer activity, they may interact with cancer cells and inhibit their growth or proliferation .

Biochemical Pathways

Benzoxazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities . For instance, in their anti-cancer activity, they may affect pathways related to cell growth and proliferation .

Pharmacokinetics

The compound’s structure suggests that it may be metabolized primarily through sulphation , and both the compound and its main sulphated metabolite are likely excreted via the biliary route .

Result of Action

Benzoxazole derivatives are known to exhibit a range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . These effects suggest that Oprea1_164072 may interact with cells in a variety of ways, potentially inhibiting growth or proliferation, inducing apoptosis, or modulating immune responses .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of similar compounds

properties

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c1-26-19-12-9-15(13-20(19)27-2)21(25)23-16-10-7-14(8-11-16)22-24-17-5-3-4-6-18(17)28-22/h3-13H,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYRCMXYRSOYTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorophenyl)-2-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3458689.png)

![5-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3458691.png)

![5-(4-chlorophenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3458692.png)

![5-(4-chlorophenyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3458695.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B3458721.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B3458732.png)

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B3458734.png)

![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]nicotinamide](/img/structure/B3458742.png)

![N-{4-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B3458763.png)

![3,4-dimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3458784.png)

![3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B3458792.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3458796.png)